molecular formula C18H24N2O B12909574 5-Butyl-2-(4-butoxyphenyl)pyrimidine CAS No. 57202-11-6

5-Butyl-2-(4-butoxyphenyl)pyrimidine

Cat. No.: B12909574
CAS No.: 57202-11-6
M. Wt: 284.4 g/mol
InChI Key: ZEOBFAJXABAGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-2-(4-butoxyphenyl)pyrimidine is a pyrimidine derivative offered for research and development purposes. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its significant role in nucleic acids and its prevalence in a wide range of therapeutic agents . This compound features a butyl chain and a butoxyphenyl substituent, structural motifs that can influence its lipophilicity and overall interaction with biological targets. Pyrimidine-based compounds are extensively investigated for their diverse pharmacological potential. Research on analogous structures has demonstrated promising antimicrobial activities , with some derivatives showing efficacy against various bacterial and fungal strains . Furthermore, pyrimidine cores are recognized for their anti-inflammatory properties , often acting by inhibiting key inflammatory mediators such as prostaglandin E2 and cyclooxygenase (COX) enzymes . The structural similarity of this compound to known pharmacologically active pyrimidines also suggests potential value in other research areas, including anticancer and enzyme inhibition studies, making it a versatile building block for drug discovery . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57202-11-6

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-butylpyrimidine

InChI

InChI=1S/C18H24N2O/c1-3-5-7-15-13-19-18(20-14-15)16-8-10-17(11-9-16)21-12-6-4-2/h8-11,13-14H,3-7,12H2,1-2H3

InChI Key

ZEOBFAJXABAGPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-butylpyrimidine typically involves the reaction of 4-butoxyaniline with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(4-Butoxyphenyl)-5-butylpyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-butylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The pyrimidine ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro, nitroso, and amino derivatives, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that 5-butyl-2-(4-butoxyphenyl)pyrimidine exhibits notable anticancer properties. Its mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors, which modulate their activity to inhibit tumor growth. In particular, studies have shown that this compound can circumvent drug resistance mechanisms associated with conventional chemotherapeutic agents, making it a promising candidate for cancer therapy.

Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may effectively inhibit the growth of various pathogens, although further research is necessary to fully elucidate its spectrum of activity and the underlying mechanisms.

Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. The presence of the butyl group and the 4-butoxyphenyl moiety enhances its lipophilicity and biological activity compared to other pyrimidine derivatives. This unique combination allows for distinct interactions within biological systems, potentially leading to varied therapeutic effects .

Materials Science Applications

Polymeric Composites
this compound can be utilized in the development of polymeric composites due to its chemical structure. The compound's solubility characteristics make it suitable for incorporation into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials with specific performance characteristics.

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Inhibition of Tumor Growth : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial activity against several bacterial strains, showing promising results that warrant further exploration in clinical settings.
  • Polymeric Applications : Research on polymer composites incorporating this compound indicated improved mechanical properties and thermal stability compared to traditional materials, suggesting potential industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-butylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Alkoxy Chain Length : Replacing the butoxy group with heptyloxy (as in 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine) likely enhances hydrophobicity and broadens the temperature range of liquid crystalline phases, a critical factor for display stability .

Functional Analogues in Agrochemicals

Pyrimidine derivatives are also prominent in agrochemicals, though their substituents differ significantly from the target compound:

Compound Name Substituents Use Reference
5-Butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone Dimethylamino and methyl groups Fungicide (dimethirimol)
5-Butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone Ethylamino and methyl groups Fungicide (ethirimol)

Key Findings :

  • Amino Groups: The presence of dimethylamino or ethylamino groups in these fungicides enables hydrogen bonding with biological targets, a feature absent in 5-Butyl-2-(4-butoxyphenyl)pyrimidine, which lacks bioactive substituents .
  • Methyl Groups : Additional methyl groups at the 6-position enhance steric protection, improving metabolic stability in agrochemical applications .

Research Findings and Data Analysis

Role of Substituents in Material Science

  • Butoxy vs. Heptyloxy : Shorter alkoxy chains (e.g., butoxy) may reduce melting points compared to heptyloxy analogs, favoring processability in LCD manufacturing .
  • Cyclohexyl vs. Aromatic Groups : Bulky cyclohexyl substituents can suppress crystallization, enhancing amorphous phase stability in OLED emitters .

Biological Activity

5-Butyl-2-(4-butoxyphenyl)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H24_{24}N2_2, with a molecular weight of 284.40 g/mol. The structure features a pyrimidine ring substituted with both butyl and butoxyphenyl groups, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting the formation of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). These mediators are often elevated in various pathological conditions, including cancer and inflammatory diseases.

Inhibition of Nitric Oxide and Prostaglandin E2

A key study highlighted the compound's ability to reduce the production of NO and PGE2, which are implicated in inflammatory responses and tumor progression. The inhibition of these mediators suggests potential therapeutic applications in treating conditions exacerbated by their overproduction, such as arthritis and certain cancers .

The mechanism by which this compound exerts its biological effects involves modulation of enzymatic pathways associated with inflammation. Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to decreased synthesis of PGE2. This inhibition can contribute to reduced inflammation and tumorigenesis .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in inflammatory markers. The study reported decreased levels of serum NO and PGE2 following treatment, indicating effective anti-inflammatory action .

Case Study 2: Antitumor Activity

Another investigation focused on the compound's antitumor properties. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The IC50_{50} values indicated potent activity at low concentrations, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Inhibition of Nitric OxideSignificant reduction
Inhibition of Prostaglandin E2Significant reduction
Anti-inflammatory activityReduced inflammatory markers
Antitumor activityInhibited cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Butyl-2-(4-butoxyphenyl)pyrimidine, and how can experimental design optimize yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrimidine precursors and aryl halides. Statistical experimental design (e.g., factorial or response surface methods) can systematically vary parameters like temperature, solvent polarity, and catalyst loading to optimize yield . For example, quantum chemical calculations and reaction path searches (e.g., using density functional theory) can predict intermediates and transition states, narrowing optimal conditions .

Q. How can spectroscopic and crystallographic techniques characterize the structural properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions.
  • X-ray Crystallography : Resolve the crystal lattice to determine bond angles, torsion angles, and intermolecular interactions. Compare with analogous pyrimidine derivatives (e.g., 5-Phenyl-2-(4-pyridyl)pyrimidine or 5-Benzoyl-4-(4-fluorophenyl)-dihydropyrimidinone ).
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. What are the recommended safety protocols for handling and disposing of this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
  • Store waste separately in labeled containers and engage certified waste management services for halogenated organic compounds .
  • Monitor airborne particles via gas chromatography or mass spectrometry in lab environments .

Q. How is this compound applied in interdisciplinary research (e.g., medicinal chemistry or materials science)?

  • Methodological Answer :

  • Medicinal Chemistry : Screen for bioactivity (e.g., enzyme inhibition assays) using structure-activity relationship (SAR) models. Pyrimidine derivatives often target kinases or receptors .
  • Materials Science : Study its thermal stability (via TGA/DSC) and electronic properties (UV-Vis spectroscopy) for potential use in organic semiconductors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and selectivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemistry : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects and diffusion-controlled reaction kinetics. Compare with experimental kinetics data to validate models .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility or melting point discrepancies)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify outliers or confounding variables (e.g., impurities, polymorphic forms) .
  • Replication Studies : Reproduce synthesis under controlled conditions (e.g., solvent purity ≥99.9%, inert atmosphere) and characterize using standardized protocols .

Q. How do substituents (butyl, butoxyphenyl) influence the compound’s electronic and steric properties in catalysis or supramolecular assembly?

  • Methodological Answer :

  • Steric Maps : Generate 3D steric maps (e.g., using SambVca software) to quantify substituent bulkiness.
  • Electron-Donating/Withdrawing Effects : Measure Hammett constants (σ\sigma) via UV-Vis spectroscopy of substituted derivatives. Compare with computational electrostatic potential maps .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (acetonitrile/water gradients) and column chemistry (C18 or chiral phases).
  • Membrane Separation : Test nanofiltration membranes (e.g., polyamide) for selective permeability based on molecular weight cutoff (~300-500 Da) .

Methodological Resources

  • Experimental Design : Apply CRDC classifications for chemical engineering (e.g., RDF2050112 for reactor design) .
  • Data Analysis : Use inferential statistics (ANOVA, t-tests) to validate hypotheses in biological assays .

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